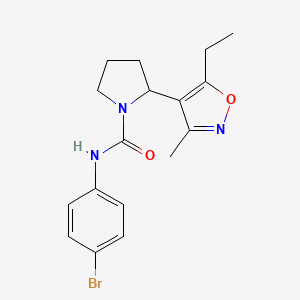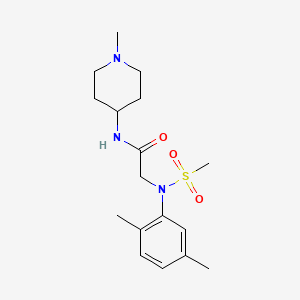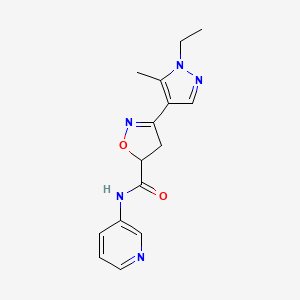![molecular formula C22H24N2O3S B4463270 N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide](/img/structure/B4463270.png)
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide
Descripción general
Descripción
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide, commonly known as NMS, is a chemical compound that has been widely studied for its potential applications in scientific research. NMS is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
NMS has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide isoforms, including N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamideα, N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamideβ, and N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamideγ. N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide isoforms play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, NMS has been used as a tool compound to investigate the role of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide in various cellular processes.
Mecanismo De Acción
NMS inhibits N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. The inhibition of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide by NMS has been shown to have various effects on cellular processes, depending on the isoform of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide that is inhibited.
Biochemical and Physiological Effects:
The inhibition of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide by NMS has been shown to have various biochemical and physiological effects. For example, NMS has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, NMS has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NMS in lab experiments is its potency and selectivity for N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide isoforms. This allows researchers to investigate the specific role of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide isoforms in various cellular processes. However, one limitation of using NMS is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are many future directions for research on NMS. One area of research is the development of more potent and selective N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide inhibitors that can be used in clinical settings. Another area of research is the investigation of the role of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide in various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, the use of NMS in combination with other drugs or therapies could be investigated to enhance their efficacy.
Propiedades
IUPAC Name |
N-[4-(1-methylpiperidin-4-yl)oxyphenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-24-14-12-21(13-15-24)27-20-9-7-19(8-10-20)23-28(25,26)22-11-6-17-4-2-3-5-18(17)16-22/h2-11,16,21,23H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRQTECWYDHYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide](/img/structure/B4463190.png)
![[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B4463195.png)



![N-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4463233.png)
![7-(2-methylcyclohexyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4463236.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B4463240.png)


![N-(2,6-dimethylphenyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463247.png)

![3-isopropyl-5-{1-[(3-phenyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4463261.png)
![3-chloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide](/img/structure/B4463284.png)